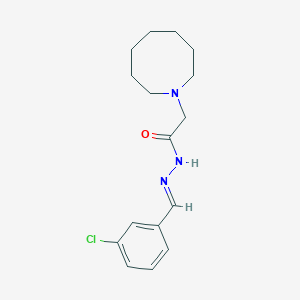

![molecular formula C16H26N4O3S B5515136 2-(dimethylamino)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]nicotinamide](/img/structure/B5515136.png)

2-(dimethylamino)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related nicotinamide derivatives involves various strategies, including the use of starting materials like 2-chloronicotinic acid and proceeding through several steps such as sulfhydrylation by thiourea to produce key intermediates like 2-aminosulfonyl-N,N-dimethylnicotinamide, a crucial intermediate in herbicide production with a total yield of 58.1% (Xue-wei, 2011)(Xue-wei, 2011).

Molecular Structure Analysis

Molecular structure investigations of nicotinamide derivatives, including studies on their crystal structure and molecular conformations, reveal intricate details about their physical and chemical behavior. For example, studies have shown that the molecular conformations of N-alkyl-2-(methylsulfanyl)nicotinamide derivatives exhibit a higher degree of torsion of the pyridine ring with respect to the amide group compared to unsubstituted compounds, with dihedral angles ranging from 40-60° (Gomes et al., 2013)(Gomes et al., 2013).

Chemical Reactions and Properties

Nicotinamide derivatives engage in various chemical reactions, contributing to their versatile applications. For instance, the synthesis and crystal structure analysis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, a compound related to the focus compound, highlights complex reactions and structural behaviors important for understanding their function as cyclooxygenase-2 inhibitors (Al-Hourani et al., 2016)(Al-Hourani et al., 2016).

Physical Properties Analysis

The physical properties of nicotinamide derivatives, such as solubility, phase behavior, and molecular dynamics, are critical for their applications. Studies on compounds like nicotinamide and picolinamide have investigated aggregation behavior and the formation of dimers in various phases, providing insights into their stability and interactions (Borba et al., 2008)(Borba et al., 2008).

Chemical Properties Analysis

The chemical properties of nicotinamide derivatives, such as reactivity, catalytic activity, and their role as intermediates in the synthesis of complex molecules, are fundamental aspects of their study. For example, nicotinum methane sulfonate (NMS) demonstrates excellent catalytic activity in the synthesis of 2-amino-3-cyanopyridines, showcasing the utility of nicotinamide derivatives in organic synthesis (Tamaddon & Azadi, 2018)(Tamaddon & Azadi, 2018).

Scientific Research Applications

Cellular Differentiation and DNA Repair

- Erythroid Differentiation : Nicotinamide and its analogues have been studied for their activity in inducing differentiation of murine erythroleukemia cells. These compounds have shown potential in promoting erythroid differentiation, which could have implications for understanding and treating certain forms of leukemia (Terada et al., 1979).

- DNA Damage Repair : Studies indicate that nicotinamide can stimulate the repair of DNA damage in human lymphocytes, suggesting its role in enhancing cellular mechanisms for maintaining genomic integrity (Berger & Sikorski, 1980).

Enzymatic Activity and Metabolism

- Enzymatic Synthesis and Inhibition : Nicotinamide derivatives have been explored for their ability to act as substrates or inhibitors for various enzymes, including those involved in the metabolic pathways of nicotinamide adenine dinucleotide (NAD) (Tono-oka, 1982). This encompasses the study of nicotinamide metabolism in higher plants, contributing to our understanding of nicotinamide's metabolic fate and its implications for plant physiology (Matsui et al., 2007).

Organic Synthesis and Material Science

- Organic Synthesis : Nicotinamide derivatives have been used as intermediates in the synthesis of complex organic molecules, such as herbicides, showcasing their importance in the development of agricultural chemicals (Xue-wei, 2011).

- Material Science : The study of nicotinamide derivatives in binary solvents has provided insights into solvation states, which is crucial for the design and application of materials in various chemical processes (Aleksandriiskii et al., 2016).

Antimicrobial and Herbicidal Applications

- Antibacterial Activity : Research on nicotinamide derivatives has also extended to their antibacterial properties, with certain compounds showing effectiveness against both Gram-positive and Gram-negative bacteria, highlighting their potential in developing new antimicrobial agents (Bheemanapalli et al., 2008).

properties

IUPAC Name |

2-(dimethylamino)-N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O3S/c1-5-7-12-10-20(24(4,22)23)11-14(12)18-16(21)13-8-6-9-17-15(13)19(2)3/h6,8-9,12,14H,5,7,10-11H2,1-4H3,(H,18,21)/t12-,14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBSZOBXDRAKFM-JSGCOSHPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CC1NC(=O)C2=C(N=CC=C2)N(C)C)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1CN(C[C@@H]1NC(=O)C2=C(N=CC=C2)N(C)C)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(dimethylamino)-N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]pyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

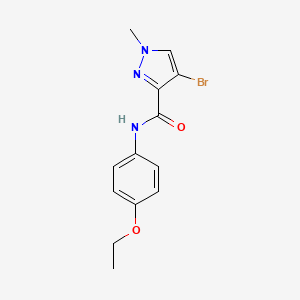

![4-methyl-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5515064.png)

![4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2-phenylethyl)piperidine-1-carboxamide](/img/structure/B5515071.png)

![N-[2-(4-phenyl-2-pyrimidinyl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5515078.png)

![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5515083.png)

![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5515088.png)

![3,5,6,9-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5515101.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide](/img/structure/B5515103.png)

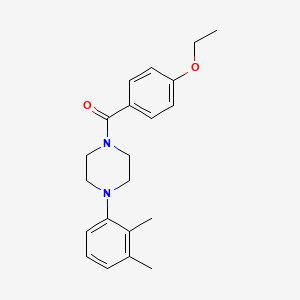

![4-benzyl-1-[(2-methoxyphenyl)acetyl]piperidine](/img/structure/B5515107.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5515125.png)

![3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5515129.png)

![N-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B5515148.png)